

Application Notes and Protocols: Unimolecular Reaction Kinetics of 2,4-Dimethyloxetane Peroxy Radicals

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Compound of Interest

Compound Name: *cis*-2,4-Dimethyloxetane

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These application notes provide a detailed overview of the unimolecular reaction kinetics of 2,4-dimethyloxetane peroxy radicals (ROO•), crucial intermediates in low-temperature combustion and atmospheric chemistry. The following sections summarize key kinetic data from computational studies, outline the computational methodologies for their determination, and illustrate the complex reaction pathways. This information is vital for developing accurate chemical kinetics models and understanding the atmospheric fate of cyclic ethers.

Introduction

2,4-Dimethyloxetane is a significant cyclic ether formed from the hydroperoxyalkyl (QOOH) radicals produced during the low-temperature combustion of alkanes like n-pentane.[1][2] The subsequent reactions of 2,4-dimethyloxetane, particularly the formation and unimolecular decomposition of its peroxy radicals, play a critical role in dictating autoignition properties and the formation of pollutants. The unimolecular reactions of these peroxy radicals are complex, involving competing pathways such as isomerization to QOOH radicals, ring-opening reactions, and the formation of chain-propagating OH radicals or chain-inhibiting HO₂ radicals.[2][3][4]

The stereochemistry of the 2,4-dimethyloxetane peroxy radicals has a profound impact on their reactivity.[1][3][4] Diastereomeric peroxy radicals exhibit significantly different reaction kinetics,

with the stereochemistry determining the feasibility of certain QOOH isomerization steps.[1][3]
[4] This highlights the necessity of stereochemically resolved models for accurate predictions.

Quantitative Kinetic Data

The unimolecular reaction kinetics of the seven stereoisomeric 2,4-dimethyloxetane peroxy radicals have been investigated using computational methods. The rate coefficients are highly dependent on temperature and pressure. Below are representative data for key reaction pathways.

Table 1: Calculated Unimolecular Reaction Rate Coefficients (s^{-1}) for Selected 2,4-Dimethyloxetane Peroxy Radical Isomers at 1 atm.

Temperature (K)	syn-ROO1 \rightarrow syn-QOOH15 \rightarrow Products	anti-ROO1 \rightarrow QOOH14 \rightarrow Bicyclic Ether
500	1.3×10^1	2.8×10^{-1}
600	2.1×10^3	1.5×10^2
700	8.9×10^4	1.1×10^4
800	1.5×10^6	2.5×10^5

Data derived from computational studies by Danilack et al. These values represent the dominant pathways for two of the diastereomers.[3]

Table 2: Major Products from Unimolecular Decomposition of 2,4-Dimethyloxetanyl Radicals (Precursors to the Peroxy Radicals).

Radical Isomer	Major Products
2,4-dimethyloxetan-1-yl	Acetaldehyde + Allyl radical
2,4-dimethyloxetan-2-yl	Propene + Acetyl radical
2,4-dimethyloxetan-3-yl	3-Butenal + Methyl radical or 1-Penten-3-yl-4-ol

These products are formed following the initial ring-opening of the corresponding 2,4-dimethyloxetanyl radicals.^{[5][6]}

Computational Protocols

The kinetic data presented herein are derived from theoretical calculations, as experimental data for these specific radicals are not readily available. The following outlines the computational methodology employed in the key research.

Potential Energy Surface (PES) Exploration

- **Automated PES Exploration:** The potential energy surfaces for the unimolecular reactions of the seven 2,4-dimethyloxetane peroxy radical isomers were explored using the automated kinetic workflow code, KinBot.^{[1][3][4]}
- **Initial Conformer Search:** A conformational search for each reactant is performed to identify the lowest energy conformer.
- **Reaction Search:** KinBot systematically searches for all possible unimolecular reaction pathways, including isomerizations (e.g., H-shifts), ring openings (β -scissions), and concerted eliminations.
- **Stationary Point Optimization:** The geometries of all reactants, transition states, and products are optimized using density functional theory (DFT) methods.
- **High-Level Energy Calculations:** Single-point energy calculations are performed on the optimized geometries using high-level coupled-cluster methods (e.g., CCSD(T)-F12/cc-pVTZ-F12) to obtain accurate barrier heights and reaction enthalpies.^[7]

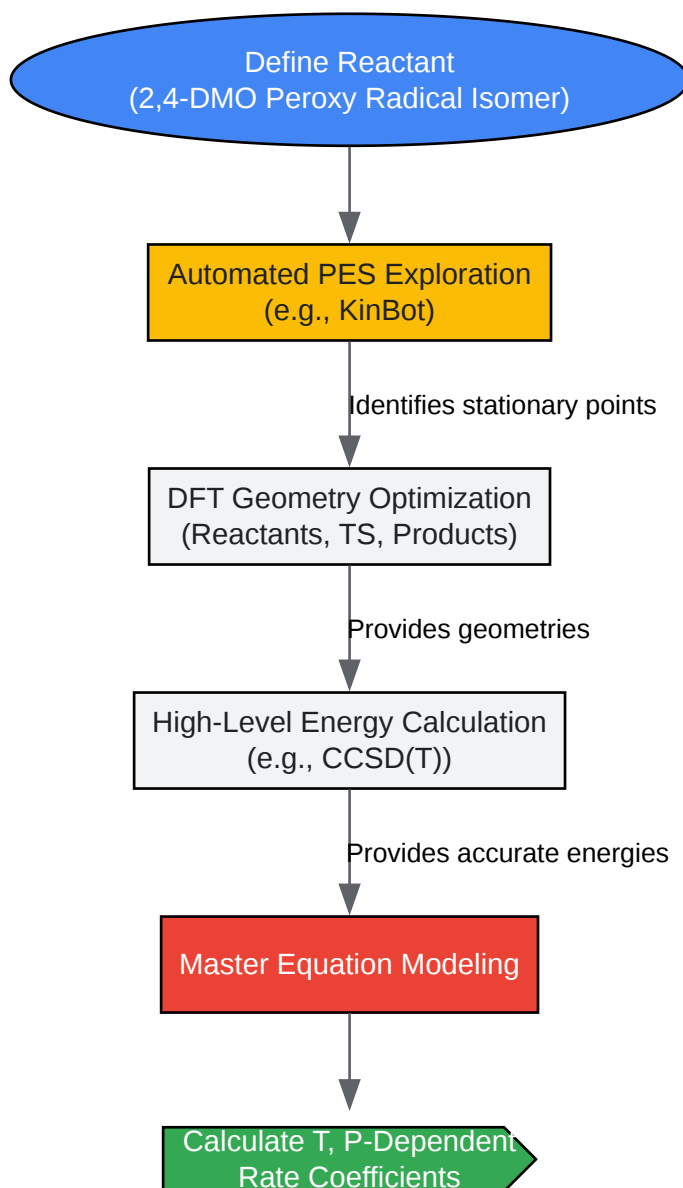
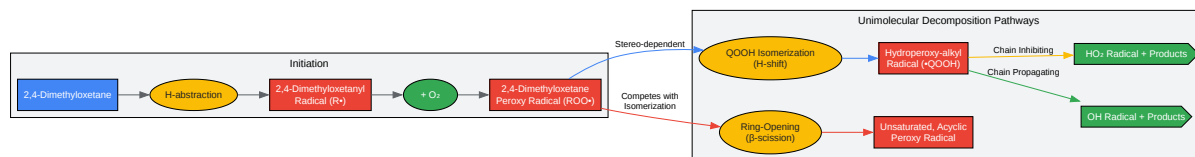
Master Equation Modeling for Rate Coefficient Calculation

- **Solving the Master Equation:** The temperature- and pressure-dependent reaction rate coefficients are computed by solving the one-dimensional master equation.^{[1][3]} This approach accounts for the competition between collisional energy transfer and unimolecular reaction steps.

- **Software:** The master equation is solved using software packages designed for this purpose, often integrated with the PES exploration workflow.
- **Pressure and Temperature Range:** Calculations are typically performed over a wide range of temperatures (e.g., 300–1000 K) and pressures (e.g., 0.01–100 atm) to provide data relevant to both atmospheric and combustion conditions.[\[1\]](#)[\[5\]](#)[\[7\]](#)
- **Well-Skipping Reactions:** The master equation formalism allows for the characterization of "well-skipping" reactions, where a chemically activated intermediate reacts to form products before it can be collisionally stabilized.[\[1\]](#)[\[5\]](#) These are particularly significant at lower pressures.

Reaction Pathways and Experimental Workflow

The unimolecular decomposition of 2,4-dimethyloxetane peroxy radicals is characterized by a complex network of competing reactions. The stereochemistry of the initial radical dictates which pathways are energetically favorable.



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